cPrPMEDAP
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cPrPMEDAP involves the conversion of GS-9219 to this compound through a series of enzymatic reactions. GS-9219 is hydrolyzed intracellularly to this compound, which is subsequently deaminated to PMEG . The compound is prepared from this compound by the action of L-alanine ethyl ester hydrochloride after activation of the phosphonic acid residue with Aldrithiol and triphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves the use of advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
cPrPMEDAP undergoes several types of chemical reactions, including:
Hydrolysis: GS-9219 is hydrolyzed to this compound in the presence of lysosomal carboxypeptidase cathepsin A.
Deamination: This compound is deaminated to PMEG by the action of adenosine deaminase-like protein.
Common Reagents and Conditions
Hydrolysis: Lysosomal carboxypeptidase cathepsin A is used to hydrolyze GS-9219 to this compound.
Deamination: Adenosine deaminase-like protein catalyzes the deamination of this compound to PMEG.
Major Products Formed
Scientific Research Applications
cPrPMEDAP has several scientific research applications, including:
Antiproliferative Activity: This compound displays antiproliferative properties against human papillomavirus-transformed cervical carcinoma cell lines (SiHa cells) with an effective concentration to inhibit 50% cell growth (EC50) value of 290 nanomolar.
Antiviral Activity: GS-9191, a prodrug of this compound, exhibits potent in vitro antiproliferative effects against a broad spectrum of cells transformed by human papillomavirus.
Cancer Research: This compound is used in cancer research due to its ability to inhibit DNA synthesis and repair by strongly suppressing nuclear DNA polymerases.
Mechanism of Action
The mechanism of action of cPrPMEDAP involves its conversion to PMEG, which is further phosphorylated to PMEG diphosphate (PMEG-DP). PMEG-DP acts as a potent inhibitor of nuclear DNA polymerases α, δ, and ε, blocking DNA synthesis and repair via effective incorporation and chain termination . This inhibition leads to the arrest of cell growth and induction of apoptosis in proliferating cells .
Comparison with Similar Compounds
Similar Compounds
9-(2-Phosphonylmethoxyethyl)guanine (PMEG): PMEG is the active metabolite of cPrPMEDAP and exhibits potent antiproliferative effects in multiple in vitro and in vivo models.
Uniqueness
This compound is unique due to its specific intracellular activation pathway, which involves hydrolysis, deamination, and phosphorylation. This pathway allows for targeted delivery of the active metabolite PMEG into lymphoid cells and tissues, minimizing systemic toxicity .
Properties
CAS No. |
182798-83-0 |
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Molecular Formula |
C11H17N6O4P |
Molecular Weight |
328.26 g/mol |
IUPAC Name |
2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C11H17N6O4P/c12-11-15-9(14-7-1-2-7)8-10(16-11)17(5-13-8)3-4-21-6-22(18,19)20/h5,7H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,16) |
InChI Key |
PDHWTDJKKJYOGD-UHFFFAOYSA-N |
SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |
Synonyms |
GS-8369; N6-Cyclopropyl-PMEDAP; P-[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]-phosphonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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